1-Bromo-4-(2-fluoroethoxy)benzene

Description

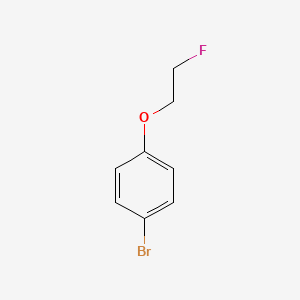

1-Bromo-4-(2-fluoroethoxy)benzene (CAS 332-47-8) is a brominated aromatic compound featuring a fluoroethoxy (–OCH₂CH₂F) substituent at the para position of the benzene ring. This structure combines the electron-withdrawing effects of bromine with the polar, fluorinated alkoxy group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and fluorinated material design . Its applications span pharmaceuticals, agrochemicals, and advanced materials, where precise control over electronic and steric properties is critical.

Properties

IUPAC Name |

1-bromo-4-(2-fluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSATMHJZXLZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567666 | |

| Record name | 1-Bromo-4-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-47-8 | |

| Record name | 1-Bromo-4-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-4-(2-fluoroethoxy)benzene typically involves the reaction of 4-bromophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(2-fluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons, depending on the reagents and conditions used.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-(2-fluoroethoxy)benzene serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of bioactive molecules. The compound is particularly relevant in:

- Drug Discovery : It is utilized in synthesizing potential therapeutic agents targeting specific biological pathways.

- Biological Mechanisms : Studies have shown that this compound can interact with various enzymes and receptors, influencing metabolic pathways and neurotransmitter systems.

Organic Synthesis

The compound is extensively used in organic synthesis due to its ability to undergo various chemical transformations:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse organic compounds.

- Coupling Reactions : It participates in palladium-catalyzed reactions such as Suzuki and Heck reactions to form carbon-carbon bonds, which are essential for building complex organic structures.

Agrochemicals

In agrochemical research, this compound is explored for its potential as a pesticide or herbicide precursor. Its halogenated structure may enhance biological activity against pests while maintaining selectivity towards target organisms.

Materials Science

The compound is also investigated for applications in materials science, particularly as a precursor for functional materials with specific properties. Its unique chemical structure may lead to innovations in polymer chemistry and nanotechnology.

Case Studies

Several studies have investigated the applications and biological activities of this compound:

- Synthesis of Bioactive Molecules : Research demonstrated that modifications to this compound led to derivatives with enhanced anti-cancer properties.

- Agrochemical Development : A study explored its efficacy as a herbicide precursor, showcasing its potential to selectively target weed species without harming crops.

- Material Development : Investigations into polymerization processes revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-fluoroethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in organic synthesis, it acts as a precursor or intermediate that undergoes various chemical transformations to yield the desired products. The pathways involved typically include nucleophilic substitution, coupling reactions, and other organic transformations .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key compounds compared :

- Electronic Effects: The fluoroethoxy group (–OCH₂CH₂F) in the target compound provides moderate polarity and electron-withdrawing character. In contrast, difluoromethoxy (–OCF₂H) and trifluoromethoxy (–OCF₃) groups (e.g., in CAS 105529-58-6) exhibit stronger electron-withdrawing effects due to higher fluorine content, which can accelerate electrophilic substitutions but hinder nucleophilic attacks . Phenoxy derivatives (e.g., 1-Bromo-4-(4-fluorophenoxy)benzene) introduce extended π-conjugation, altering resonance stabilization and reactivity in cross-couplings .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: 1-Bromo-4-(difluoromethoxy)benzene demonstrated high reactivity in Pd-catalyzed couplings with heteroarenes, yielding products in up to 93% efficiency . Phenoxy-substituted analogs (e.g., 1-Bromo-4-(4-chlorophenoxy)benzene) showed moderate yields (~59%) under similar conditions, likely due to steric hindrance from the bulky aryloxy group .

- Sonogashira Coupling: Bromoarenes with iodo-thienyl substituents (e.g., 1-Bromo-4-(2-iodo-3-thienyl)benzene) underwent regioselective ethynylation, leveraging differential halogen reactivity .

Iodination :

Physical and Spectroscopic Properties

NMR Characteristics :

- The fluoroethoxy group in this compound produces distinct splitting patterns in ¹H NMR due to coupling with fluorine (e.g., –CH₂F protons appear as a triplet near δ 4.5–4.7 ppm) .

- Trifluoromethoxy substituents (e.g., in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) show a characteristic ¹⁹F NMR signal near δ -55 to -60 ppm .

- Thermal Stability: Fluorinated alkoxy groups generally enhance thermal stability.

Biological Activity

1-Bromo-4-(2-fluoroethoxy)benzene is an aryl halide compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, featuring a bromine atom and a fluorinated ethoxy group, suggests interesting biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrF |

| Molecular Weight | 221.08 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Approximately 200 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the fluorinated ethoxy group may enhance lipophilicity, facilitating membrane permeability.

Potential Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It could interact with receptors in the central nervous system, potentially influencing neurotransmitter systems.

Toxicity and Safety Profile

Research indicates that this compound exhibits moderate toxicity. In acute toxicity studies conducted on rodents, the median lethal dose (LD50) was found to be approximately 2,700 mg/kg when administered orally. Symptoms observed included tremors, weight loss, and lethargy at high doses .

Genotoxicity

Genotoxicity assessments have shown mixed results. Some studies suggest that the compound may not exhibit significant genotoxic effects at low concentrations. However, further research is required to fully elucidate its potential mutagenic properties .

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rodent models to assess its neuropharmacological properties. The results indicated that the compound could modulate anxiety-like behaviors in mice when administered at specific doses. Behavioral tests showed a reduction in anxiety levels compared to control groups .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.